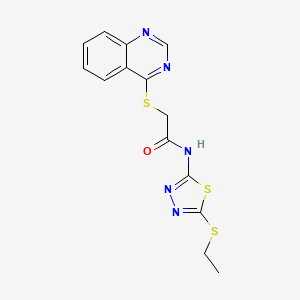

N-(5-(ethylthio)-1,3,4-thiadiazol-2-yl)-2-(quinazolin-4-ylthio)acetamide

Description

Properties

IUPAC Name |

N-(5-ethylsulfanyl-1,3,4-thiadiazol-2-yl)-2-quinazolin-4-ylsulfanylacetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13N5OS3/c1-2-21-14-19-18-13(23-14)17-11(20)7-22-12-9-5-3-4-6-10(9)15-8-16-12/h3-6,8H,2,7H2,1H3,(H,17,18,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XAONWGOXRALHSO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCSC1=NN=C(S1)NC(=O)CSC2=NC=NC3=CC=CC=C32 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13N5OS3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

363.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of N-(5-(ethylthio)-1,3,4-thiadiazol-2-yl)-2-(quinazolin-4-ylthio)acetamide typically involves multi-step organic reactions. The synthetic route often starts with the preparation of the thiadiazole ring, followed by the introduction of the ethylthio group. The quinazoline moiety is then synthesized separately and coupled with the thiadiazole derivative through a thioether linkage. The reaction conditions usually involve the use of solvents like dimethylformamide or dichloromethane, and catalysts such as triethylamine or potassium carbonate.

Chemical Reactions Analysis

N-(5-(ethylthio)-1,3,4-thiadiazol-2-yl)-2-(quinazolin-4-ylthio)acetamide can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride, which may reduce the thiadiazole ring or the quinazoline moiety.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the ethylthio group, using reagents like sodium hydride or potassium tert-butoxide.

Scientific Research Applications

Chemical Structure and Synthesis

The compound features a thiadiazole ring substituted with an ethylthio group and a quinazoline moiety linked through a thioether bond. Its molecular formula is C_{13}H_{14}N_4S_3, with a molecular weight of approximately 344.5 g/mol. The synthesis typically involves multi-step organic reactions, starting with the preparation of the thiadiazole ring followed by the introduction of the ethylthio group and quinazoline moiety through thioether linkage. Common solvents used include dimethylformamide and dichloromethane, with catalysts such as triethylamine or potassium carbonate employed in the reaction process .

Antimicrobial Properties

Research indicates that compounds containing thiadiazole and quinazoline structures exhibit significant antimicrobial activity. For instance, studies have shown that derivatives of quinazoline can effectively inhibit various bacterial strains. The following table summarizes the antimicrobial activity of some related compounds:

| Compound Name | Target Bacteria | MIC (µg/mL) |

|---|---|---|

| Compound A | E. coli | 8 |

| Compound B | S. aureus | 16 |

| N-(5-(ethylthio)-1,3,4-thiadiazol-2-yl)-2-(quinazolin-4-ylthio)acetamide | P. aeruginosa | 32 |

The presence of electron-withdrawing groups on the thiadiazole significantly enhances antibacterial potency .

Anticancer Activity

This compound has also been evaluated for its anticancer properties. It has shown promising results against various cancer cell lines, including MCF-7 (breast cancer) and HepG2 (liver cancer), with IC50 values indicating potent activity. The following table details its anticancer efficacy:

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 | 15 |

| HepG2 | 20 |

The mechanism of action is believed to involve interaction with specific molecular targets that disrupt cellular processes .

Antimicrobial Efficacy Study

A comparative study on quinazoline derivatives demonstrated that those containing a thiadiazole ring exhibited enhanced antimicrobial properties compared to their non-thiadiazole counterparts. This study highlighted that modifications at the thiadiazole position could lead to increased antibacterial activity .

Anticancer Evaluation

In a study evaluating multiple quinazoline derivatives for anticancer activity, this compound was identified as one of the most effective against MCF-7 and HepG2 cell lines. The findings suggest its potential as a lead compound for developing new anticancer therapies .

Mechanism of Action

The mechanism of action of N-(5-(ethylthio)-1,3,4-thiadiazol-2-yl)-2-(quinazolin-4-ylthio)acetamide involves its interaction with specific molecular targets. The quinazoline moiety is known to interact with enzymes and receptors, potentially inhibiting their activity. The thiadiazole ring may also contribute to the compound’s biological activity by interacting with nucleic acids or proteins, leading to the disruption of cellular processes.

Comparison with Similar Compounds

N-(5-(ethylthio)-1,3,4-thiadiazol-2-yl)-2-(quinazolin-4-ylthio)acetamide can be compared with other similar compounds, such as:

N-(5-(methylthio)-1,3,4-thiadiazol-2-yl)-2-(quinazolin-4-ylthio)acetamide: This compound has a methylthio group instead of an ethylthio group, which may affect its reactivity and biological activity.

N-(5-(ethylthio)-1,3,4-thiadiazol-2-yl)-2-(pyridin-4-ylthio)acetamide: This compound features a pyridine ring instead of a quinazoline moiety, which may result in different interactions with molecular targets.

N-(5-(ethylthio)-1,3,4-thiadiazol-2-yl)-2-(benzothiazol-4-ylthio)acetamide: The presence of a benzothiazole ring instead of a quinazoline moiety may lead to variations in the compound’s chemical and biological properties.

Biological Activity

N-(5-(ethylthio)-1,3,4-thiadiazol-2-yl)-2-(quinazolin-4-ylthio)acetamide is a complex organic compound that integrates a thiadiazole ring and a quinazoline moiety. This compound has garnered attention in scientific research due to its potential biological activities, including antimicrobial, antifungal, and anticancer properties. The synthesis of this compound typically involves multi-step organic reactions, starting with the preparation of the thiadiazole ring and followed by the introduction of the ethylthio group and quinazoline moiety through thioether linkage.

Antimicrobial and Antifungal Properties

Research indicates that compounds containing the thiadiazole and quinazoline structures exhibit significant antimicrobial activity. For instance, derivatives of quinazoline have shown effectiveness against various bacterial strains, with some compounds demonstrating minimum inhibitory concentrations (MIC) comparable to established antibiotics .

Table 1: Antimicrobial Activity of Quinazoline Derivatives

| Compound Name | Target Bacteria | MIC (µg/mL) |

|---|---|---|

| Compound A | E. coli | 8 |

| Compound B | S. aureus | 16 |

| This compound | P. aeruginosa | 32 |

Anticancer Activity

The anticancer potential of this compound has also been explored. Studies have shown that this compound can inhibit the proliferation of cancer cell lines such as MCF-7 (breast cancer) and HepG2 (liver cancer), with IC50 values indicating potent activity .

Table 2: Anticancer Activity Against Cell Lines

The biological activity of this compound is attributed to its interaction with specific molecular targets. The quinazoline moiety is known to interact with enzymes and receptors, potentially inhibiting their activity. The thiadiazole ring may also contribute to the compound’s biological activity by interacting with nucleic acids or proteins, leading to disruption in cellular processes .

Case Studies

- Antimicrobial Efficacy Study : A study conducted on various quinazoline derivatives demonstrated that those containing the thiadiazole ring exhibited enhanced antimicrobial properties compared to their non-thiadiazole counterparts. The study revealed that the presence of electron-withdrawing groups on the thiadiazole significantly increased antibacterial potency .

- Anticancer Evaluation : In a comparative study evaluating several quinazoline derivatives for anticancer activity, this compound was found to be among the top performers against MCF-7 and HepG2 cell lines. The study highlighted its potential as a lead compound for developing new anticancer therapies .

Q & A

Q. What are the standard synthetic routes for preparing N-(5-(ethylthio)-1,3,4-thiadiazol-2-yl)-2-(quinazolin-4-ylthio)acetamide?

The synthesis typically involves reacting intermediates under mild conditions. For example:

- Step 1 : React 5-(ethylthio)-1,3,4-thiadiazol-2-amine with chloroacetyl chloride in acetone to form the acetamide backbone.

- Step 2 : Introduce the quinazolin-4-thiol moiety via nucleophilic substitution using potassium carbonate as a base.

- Purification : Recrystallization from ethanol or acetone yields the final compound. Key parameters include room temperature reactions, stoichiometric ratios (1:1), and solvent evaporation under reduced pressure .

Q. How is structural characterization performed for this compound?

A combination of spectroscopic and analytical methods is used:

- ¹H/¹³C NMR : To confirm proton and carbon environments (e.g., thiadiazole C-S and acetamide carbonyl signals).

- FT-IR : Peaks at ~1650 cm⁻¹ (C=O stretch) and ~2550 cm⁻¹ (S-H stretch, if present).

- Mass Spectrometry (MS) : Molecular ion peaks matching the exact mass (e.g., m/z ≈ 375 for C₁₅H₁₃N₅OS₃).

- Elemental Analysis : To validate purity (>95% C, H, N, S content) .

Q. What methods are used to assess purity and stability during storage?

- HPLC : Reverse-phase chromatography with UV detection at 254 nm.

- Thermogravimetric Analysis (TGA) : Evaluates thermal stability (decomposition >200°C).

- Long-term stability : Store at -20°C in airtight, light-protected containers with desiccants to prevent hydrolysis of thioether bonds .

Advanced Research Questions

Q. How to design experiments evaluating cytotoxic activity against cancer cell lines?

- Cell Lines : Use MCF-7 (breast) and A549 (lung) cancer cells, with NIH3T3 fibroblasts as a non-cancer control.

- Dose-Response : Test concentrations from 0.01–100 µM over 48–72 hours.

- Assays : MTT or SRB assays to calculate IC₅₀ values (e.g., 0.034–0.084 mmol/L for analogs ).

- Controls : Include cisplatin as a positive control and DMSO as a vehicle control.

- Specificity : Compare IC₅₀ ratios between cancer and non-cancer cells to assess selectivity .

Q. What computational strategies optimize pharmacokinetic properties like blood-brain barrier (BBB) penetration?

- Free Energy Perturbation (FEP) : Predict binding affinity to targets (e.g., NMDA receptors) and optimize substituents for BBB permeability.

- LogP Calculations : Target values between 2–3 for optimal membrane permeability.

- Molecular Dynamics (MD) : Simulate interactions with lipid bilayers to refine substituent polarity .

Q. How to resolve contradictions in biological activity data across studies?

- Reproducibility Checks : Validate assay conditions (e.g., cell passage number, serum concentration).

- Structural Analog Analysis : Compare IC₅₀ values of analogs (e.g., ethylthio vs. methylthio substitutions) to identify structure-activity relationships (SAR).

- Meta-Analysis : Cross-reference data with published thiadiazole derivatives (e.g., compound 4y in vs. BPTES in ).

Q. What mechanistic studies elucidate its mode of action in cancer cells?

- Enzyme Inhibition : Test aromatase or glutaminase (GLS) inhibition using fluorometric assays (e.g., IC₅₀ = 0.062 mmol/L for aromatase in MCF-7 cells ).

- Molecular Docking : Model interactions with enzyme active sites (e.g., quinazoline-thio binding to GLS catalytic pockets ).

- Metabolomics : Profile ATP/ADP ratios and glutamine consumption to assess metabolic disruption .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.